NCX 466

Pulmonary Fibrosis Oxidative Stress TGF-β Signaling

Conventional NSAIDs cannot address oxidative stress and TGF-β-driven fibrosis in pulmonary research. NCX 466 solves this by combining COX-1/COX-2 inhibition with sustained NO donation via its bis-nitrate ester moiety. • In bleomycin-induced lung fibrosis, significantly outperformed equimolar naproxen in reducing TGF-β, TBARS & 8-OHdG (J Pharmacol Exp Ther, 2012). • Orally bioavailable; validated once-daily dosing over 14-day rodent studies. • Functions as a chemical probe for dissecting COX-dependent vs. NO-dependent anti-inflammatory mechanisms. Supplied at ≥98% HPLC purity with full CoA. Store at -20°C.

Molecular Formula C20H24N2O9
Molecular Weight 436.417
CAS No. 1262956-64-8
Cat. No. B560302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX 466
CAS1262956-64-8
Synonyms(αS)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (5S)-5,6-bis(nitrooxy)hexyl ester
Molecular FormulaC20H24N2O9
Molecular Weight436.417
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1
InChIKeyQTUSNUCZIUBIBF-LIRRHRJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCX 466 (CAS 1262956-64-8) CINOD Compound: COX-Inhibiting Nitric Oxide Donor with Verified In Vivo Anti-Fibrotic Differentiation


[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate (CAS 1262956-64-8), also known as NCX 466, is a cyclooxygenase-inhibiting nitric oxide donor (CINOD) compound [1]. It is a hybrid molecule designed to simultaneously inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes while releasing nitric oxide (NO) via its bis-nitrate ester functionality [1]. The compound is orally available and demonstrates a dual pharmacological profile that distinguishes it from conventional non-steroidal anti-inflammatory drugs (NSAIDs) lacking the NO-donating moiety .

Why Generic NSAIDs Cannot Substitute for NCX 466: Quantitative In Vivo Efficacy Differentiation Over Naproxen


In-class substitution between NCX 466 and conventional NSAIDs such as naproxen is not pharmacologically equivalent due to the dual mechanism of action of NCX 466, which couples COX inhibition with NO donation [1]. Direct in vivo comparative data in a bleomycin-induced pulmonary fibrosis model demonstrate that NCX 466 achieves significantly greater reductions in profibrotic cytokine TGF-β and oxidative stress markers (TBARS and 8-OHdG) than equimolar doses of naproxen [1]. These findings confirm that the NO-donating component confers therapeutic benefits not attainable with COX inhibition alone, making generic NSAID substitution an inappropriate procurement decision for research applications targeting fibrotic or oxidative stress pathways [1].

NCX 466 Procurement Evidence Guide: Quantified Differential Performance vs. Naproxen and Other CINODs


Superior In Vivo Reduction of TGF-β and Oxidative Stress Markers vs. Naproxen in Bleomycin-Induced Lung Fibrosis Model

In a direct head-to-head in vivo study in C57BL/6 mice, NCX 466 (19 mg/kg, p.o., once daily for 14 days) was significantly more effective than an equimolar dose of naproxen (10 mg/kg) in reducing levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and the oxidative stress markers thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) following intratracheal bleomycin instillation [1].

Pulmonary Fibrosis Oxidative Stress TGF-β Signaling

Dual COX-1/COX-2 Inhibition Profile Maintained with Additional NO Donation Capability

NCX 466 is a rationally designed CINOD that combines the COX-1/COX-2 inhibitory pharmacophore of naproxen with a bis-nitrate ester NO-donating moiety [1]. While the COX inhibitory potency of NCX 466 is comparable to that of naproxen (naproxen IC50 values: COX-1 = 8.72 μM, COX-2 = 5.15 μM in cell assays ), the compound uniquely releases NO upon metabolic activation, which contributes to improved microcirculation, anti-inflammatory, and antioxidant effects not observed with naproxen alone [1].

Cyclooxygenase Inhibition Nitric Oxide Donation CINOD Mechanism

Oral Bioavailability Enables Convenient In Vivo Dosing in Preclinical Models

NCX 466 is reported to be orally available, a critical feature for in vivo studies that distinguishes it from other CINODs that may require parenteral administration or exhibit poor oral absorption [1]. This property enables convenient once-daily oral dosing in mouse models, as demonstrated in the bleomycin-induced lung fibrosis study where NCX 466 was administered orally at 1.9 and 19 mg/kg for 14 days, achieving significant pharmacodynamic effects [1].

Oral Bioavailability In Vivo Pharmacology Preclinical Dosing

Comparative NO Release Potency: Bis-Nitrate Ester Design Suggests Superior NO Donation vs. Mononitrate CINODs

Although direct NO release data for NCX 466 are not available, the compound contains a bis-nitrate ester moiety (two nitrate groups) rather than the single nitrate group found in mononitrate CINODs such as AZD3582 (naproxen-n-butyl nitrate) [1]. In a comparative in vitro study of CINODs, the dinitrate compound NMI-1182 (naproxen-glyceryl dinitrate) was 30- to 100-fold more potent than the mononitrate AZD3582 in inducing cGMP accumulation in LLC-PK1 cells, indicating superior NO donation capacity of dinitrate esters [2].

Nitric Oxide Release cGMP Induction CINOD Potency

Optimal Research and Preclinical Applications for NCX 466 Based on Verified Quantitative Differentiation


Pulmonary Fibrosis and Interstitial Lung Disease Research Models

Based on direct in vivo evidence demonstrating superior reduction of TGF-β and oxidative stress markers compared to naproxen in bleomycin-induced lung fibrosis [1], NCX 466 is ideally suited for preclinical studies investigating anti-fibrotic therapeutics and the role of COX inhibition combined with NO donation in mitigating pulmonary fibrosis progression.

In Vivo Studies Requiring Oral Dosing and Sustained Pharmacodynamic Effects

The confirmed oral bioavailability of NCX 466 enables convenient once-daily oral administration in rodent models, achieving significant pharmacodynamic effects over 14-day treatment periods [1]. This makes the compound practical for chronic dosing studies where repeated intraperitoneal or intravenous injections are undesirable.

Mechanistic Studies of Dual COX Inhibition and NO Signaling Pathways

NCX 466 serves as a valuable chemical probe for dissecting the contributions of COX inhibition versus NO donation to anti-inflammatory and antioxidant outcomes [1]. Its dual mechanism allows researchers to compare effects against naproxen alone, enabling attribution of observed benefits to the NO-donating component.

Comparative CINOD Pharmacology Studies

As a bis-nitrate ester CINOD, NCX 466 can be employed in comparative studies evaluating the impact of nitrate group multiplicity on NO release kinetics and in vivo efficacy [2]. Its structural features make it a relevant comparator to mononitrate CINODs such as AZD3582 and dinitrate analogs like NMI-1182.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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